2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid 2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682293
InChI: InChI=1S/C14H18FNO3/c1-19-11-2-3-12(13(15)8-11)10-4-6-16(7-5-10)9-14(17)18/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
SMILES: COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F
Molecular Formula: C14H18FNO3
Molecular Weight: 267.30 g/mol

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid

CAS No.:

Cat. No.: VC13682293

Molecular Formula: C14H18FNO3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid -

Specification

Molecular Formula C14H18FNO3
Molecular Weight 267.30 g/mol
IUPAC Name 2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C14H18FNO3/c1-19-11-2-3-12(13(15)8-11)10-4-6-16(7-5-10)9-14(17)18/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Standard InChI Key CEUZHFDFPPJEOK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F
Canonical SMILES COC1=CC(=C(C=C1)C2CCN(CC2)CC(=O)O)F

Introduction

Chemical Structure and Nomenclature

2-(4-(2-Fluoro-4-methoxyphenyl)piperidin-1-yl)acetic acid (IUPAC name: 2-[4-(2-fluoro-4-methoxyphenyl)piperidin-1-yl]acetic acid) is a bicyclic organic compound comprising a piperidine ring substituted at the 4-position with a 2-fluoro-4-methoxyphenyl group and at the 1-position with an acetic acid moiety. Its molecular formula is C₁₄H₁₇FNO₃, with a molecular weight of 281.29 g/mol (calculated from analogous structures in ).

Structural Features

  • Piperidine Core: A six-membered saturated ring containing one nitrogen atom, contributing to basicity and conformational flexibility .

  • Aromatic Substituent: The 2-fluoro-4-methoxyphenyl group introduces steric and electronic effects, with fluorine enhancing metabolic stability and methoxy influencing lipophilicity .

  • Acetic Acid Side Chain: A carboxylic acid group enables salt formation and hydrogen bonding, critical for solubility and target interactions .

The compound’s 3D conformation, as inferred from similar piperidine-acetic acid derivatives, suggests a chair configuration for the piperidine ring, with the aryl group occupying an equatorial position to minimize steric strain .

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for structural confirmation include:

  • ¹H NMR: Signals at δ 6.8–7.2 ppm (aryl protons), δ 3.8 ppm (methoxy group), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.5 ppm (acetic acid CH₂) .

  • IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch).

Physicochemical Properties

PropertyValueSource
Molecular Weight281.29 g/mol
SolubilitySoluble in DMSO, ethanol
pKa (Carboxylic acid)~4.5
LogP (Partition coeff.)~2.1 (estimated)

The compound’s weak acidity (pKa ~4.5) facilitates ionization at physiological pH, enhancing aqueous solubility for drug formulation . Its LogP value suggests moderate lipophilicity, balancing membrane permeability and solubility .

Applications and Future Directions

Drug Development

  • Lead Optimization: The fluorine and methoxy groups offer sites for derivatization to enhance potency or reduce toxicity .

  • Prodrug Design: Esterification of the carboxylic acid could improve bioavailability .

Computational Studies

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are needed to predict binding modes and ADMET profiles .

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